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An In-depth Analysis for Researchers and Drug
Development Professionals
This document provides a comprehensive technical overview of the early-phase clinical trial

data for Oximbomotide (also known as maridebart cafraglutide or AMG 133), an

investigational antibody-peptide conjugate for the treatment of obesity. The information

presented herein is intended for researchers, scientists, and drug development professionals,

offering a detailed examination of the available quantitative data, experimental methodologies,

and the underlying mechanism of action.

Introduction
Oximbomotide is a novel bispecific molecule engineered by conjugating a fully human

monoclonal anti-human gastric inhibitory polypeptide receptor (GIPR) antagonist antibody with

two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.[1][2][3] This dual mechanism

of action, combining GIPR antagonism and GLP-1R agonism, is a promising therapeutic

strategy for weight loss.[1][2] Early-phase clinical development has focused on evaluating the

safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Oximbomotide in

individuals with obesity.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the Phase 1, randomized,

double-blind, placebo-controlled clinical trial (NCT04478708) of Oximbomotide in adult
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participants with obesity. The study included single ascending dose (SAD) and multiple

ascending dose (MAD) cohorts.

Table 1: Mean Percent Change in Body Weight from Baseline in Multiple Ascending Dose

(MAD) Cohorts

Treatment Group (Subcutaneous, Every 4
Weeks)

Day 85 Mean % Change in Body Weight

Placebo +1.5%

Oximbomotide (Lowest Dose) -7.4%

Oximbomotide (Highest Dose) -14.5%

Table 2: Pharmacokinetic Parameters of Oximbomotide in the Single Ascending Dose (SAD)

Cohort

Parameter Value

Time to Maximum Plasma Concentration (Tmax) ~4 to 7 days post-dose

Table 3: Pharmacokinetic Parameters of Oximbomotide in the Multiple Ascending Dose (MAD)

Cohort

Parameter Value

Time to Maximum Plasma Concentration (Tmax) ~4 to 6 days after the last dose

Table 4: Key Safety and Tolerability Findings from the Phase 1 Trial
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Adverse Event Profile Details

Most Common Adverse Events

Mild and transient gastrointestinal symptoms,

primarily nausea and vomiting, which generally

resolved within 48 hours.

Laboratory Findings

No notable differences in electrolytes, kidney

function, or hematology between treatment and

placebo groups. One report of resolved amylase

and lipase elevation in a high-dose SAD cohort

participant and one in a MAD cohort participant.

Cardiovascular

No clinically significant changes in blood

pressure. Some increases in heart rate were

observed but remained within the normal range.

Metabolic

A reduction in fasting glucose was observed,

with no reports of hypoglycemia. Transient

decreases in total cholesterol, LDL, and

triglycerides were noted across all groups,

including placebo.

Experimental Protocols
Phase 1 Clinical Trial Design (NCT04478708)
The first-in-human study of Oximbomotide was a randomized, double-blind, placebo-

controlled trial designed to assess the safety, tolerability, pharmacokinetics, and

pharmacodynamics of single and multiple ascending doses.

Study Population: Adult participants with a Body Mass Index (BMI) between ≥30.0 kg/m ² and

≤40.0 kg/m ² without other underlying medical conditions.

Study Design:

Single Ascending Dose (SAD): Participants were enrolled in cohorts to receive a single

subcutaneous injection of Oximbomotide at doses ranging from 21 mg to 840 mg, or

placebo, and were followed for up to 150 days.
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Multiple Ascending Dose (MAD): Participants received multiple subcutaneous doses of

Oximbomotide or placebo.

Primary Endpoints: Safety and tolerability.

Secondary Endpoints: Pharmacokinetics and immunogenicity.

Exploratory Endpoints: Pharmacodynamic biomarkers, including changes in body weight.

In Vitro Functional Assays
Preclinical characterization of Oximbomotide's dual activity was performed using cell-based

functional assays.

GIPR Antagonist Activity:

Cell Line: Recombinant Human Embryonic Kidney (HEK) 293T cells expressing human or

cynomolgus monkey GIPR, and Chinese Hamster Ovary (CHO) cells expressing rat or

mouse GIPR.

Methodology: The antagonist activity of Oximbomotide was assessed by measuring its

ability to inhibit GIP-induced cyclic adenosine monophosphate (cAMP) accumulation.

GLP-1R Agonist Activity:

Cell Line: Not explicitly specified in the provided results, but likely a cell line stably

expressing the human GLP-1 receptor.

Methodology: The agonist activity was determined by measuring the accumulation of

cAMP following treatment with Oximbomotide.

Pharmacokinetic and Immunogenicity Assessment
While specific proprietary details of the assays are not fully disclosed in the public domain, the

general approach for antibody-peptide conjugates involves the following:

Pharmacokinetics:
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Methodology: Ligand-binding assays (LBAs) are typically employed to quantify the

concentration of antibody-peptide conjugates in biological matrices. This can involve

different formats, such as a sandwich ELISA to measure the total antibody concentration

and potentially competitive assays to assess the levels of the active peptide arms. The

observed dose-proportional increase in plasma concentrations suggests a robust

analytical method was utilized.

Immunogenicity:

Methodology: The assessment of anti-drug antibodies (ADAs) is a critical component of

clinical development for biologics. A tiered approach is standard, often starting with a

screening assay (e.g., a bridging ELISA) to detect binding antibodies. Positive samples

are then confirmed and further characterized for their neutralizing potential in a cell-based

bioassay that assesses the inhibition of the drug's biological activity.

Visualizations
Oximbomotide Mechanism of Action
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Caption: Oximbomotide's dual mechanism of action.

Phase 1 Clinical Trial Workflow
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Caption: Workflow of the Phase 1 clinical trial for Oximbomotide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12381282?utm_src=pdf-body-img
https://www.benchchem.com/product/b12381282?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Central Signaling Pathways in Appetite Regulation

GLP-1 Analogue

POMC/CART Neurons
(Anorexigenic)

Activates

GIPR Antagonist

AgRP/NPY Neurons
(Orexigenic)

Inhibits (Potential Mechanism)

Satiety

Promotes Inhibits

Reduced Food Intake

Click to download full resolution via product page

Caption: Hypothesized CNS signaling pathways for appetite regulation by Oximbomotide.
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Conclusion
The early-phase clinical data for Oximbomotide demonstrate a promising safety and

tolerability profile, coupled with significant, dose-dependent weight loss in individuals with

obesity. The dual mechanism of GIPR antagonism and GLP-1R agonism presents a novel and

potentially highly effective therapeutic approach. The long pharmacokinetic half-life supporting

less frequent dosing could also offer a significant advantage in patient adherence. Further

clinical investigation in larger patient populations is warranted to fully elucidate the efficacy and

long-term safety of Oximbomotide for the management of obesity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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